{4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-fluorophenyl)methanone
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Overview
Description
1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with chlorophenyl, phenyl, and fluorobenzoyl groups
Preparation Methods
The synthesis of 1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through the cyclization of appropriate precursors, such as 4-aminopyrimidines, with suitable reagents under controlled conditions.
Substitution Reactions:
Final Assembly: The final compound is obtained by coupling the substituted pyrrolopyrimidine core with piperazine under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of protein kinases, which are involved in various cellular signaling pathways.
Chemical Biology: The compound is used as a tool to study cellular processes and signaling pathways, providing insights into the molecular mechanisms of diseases.
Mechanism of Action
The mechanism of action of 1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinases and have shown potent inhibitory activity.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one Derivatives: Known for their tyrosine kinase inhibitory activity, these compounds are used in cancer research.
The uniqueness of 1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE lies in its specific substitution pattern and its potential as a selective kinase inhibitor with promising therapeutic applications.
Properties
Molecular Formula |
C29H23ClFN5O |
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Molecular Weight |
512.0 g/mol |
IUPAC Name |
[4-[7-(2-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C29H23ClFN5O/c30-24-8-4-5-9-25(24)36-18-23(20-6-2-1-3-7-20)26-27(32-19-33-28(26)36)34-14-16-35(17-15-34)29(37)21-10-12-22(31)13-11-21/h1-13,18-19H,14-17H2 |
InChI Key |
CSBASIKLKFGATO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=CC=C4Cl)C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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